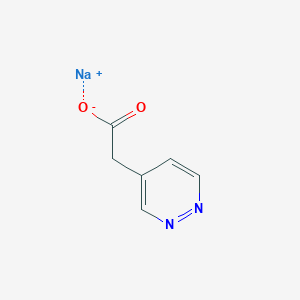

Sodium 2-(pyridazin-4-yl)acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1523571-92-7 |

|---|---|

Molecular Formula |

C6H6N2NaO2 |

Molecular Weight |

161.11 g/mol |

IUPAC Name |

sodium;2-pyridazin-4-ylacetate |

InChI |

InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10); |

InChI Key |

LXOBLUBKEOLYBO-UHFFFAOYSA-N |

SMILES |

C1=CN=NC=C1CC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CN=NC=C1CC(=O)O.[Na] |

solubility |

not available |

Origin of Product |

United States |

Significance of Pyridazine Core Structures in Contemporary Organic Synthesis and Materials Science

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry due to its unique physicochemical properties. nih.gov Its high dipole moment, weak basicity, and capacity for robust hydrogen bonding make it a valuable component in the design of functional molecules. nih.gov In contemporary organic synthesis, pyridazine derivatives serve as versatile building blocks and intermediates for creating more complex chemical structures. scholarsresearchlibrary.comresearchgate.net Synthetic strategies often involve the functionalization of the pyridazine ring through methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which allow for the introduction of various aryl or heteroaryl substituents. mdpi.com Other common synthetic routes include cyclization reactions using 1,4-dicarbonyl precursors with hydrazine (B178648) and inverse electron demand Diels-Alder reactions. mdpi.comorganic-chemistry.org

The applications of pyridazine-based compounds are extensive and continue to grow. In medicinal chemistry, the pyridazine core is found in numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antihypertensive, antibacterial, and anti-inflammatory properties. mdpi.comnih.govbenthamdirect.commdpi.com Its ability to act as a bioisostere for other aromatic rings is frequently exploited in drug design to modulate a compound's physical and biological properties. nih.govmdpi.com

Beyond pharmaceuticals, pyridazine structures are integral to the field of materials science. researchgate.net Their electron-deficient nature makes them ideal components for optoelectronic materials, including nonlinear optical (NLO) chromophores and materials for organic light-emitting diodes (OLEDs). scholarsresearchlibrary.commdpi.com Researchers have incorporated pyridazine rings into polymer backbones to create high-performance materials with exceptional thermal stability and flame retardancy. mdpi.comnih.gov For instance, a phthalonitrile (B49051) resin containing a pyridazine ring demonstrated a glass transition temperature exceeding 400 °C and a limiting oxygen index of 48, highlighting its potential for use in high-temperature structural composites. mdpi.comnih.gov The pyridazine motif also functions effectively as a ligand for forming coordination complexes and polymers with metal ions. mdpi.comiucr.org

| Field of Application | Specific Use | Key Properties/Function | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer, Antihypertensive, Antimicrobial Agents | Acts as a pharmacophore or bioisostere, interacts with biological targets. | mdpi.comnih.govbenthamdirect.com |

| Materials Science | Nonlinear Optical (NLO) Materials, OLEDs | Electron-deficient π-conjugated system. | scholarsresearchlibrary.commdpi.com |

| Polymer Chemistry | High-Temperature Resistant and Flame-Retardant Polymers | Provides rigidity, polarity, and thermal stability to polymer chains. | mdpi.comnih.gov |

| Supramolecular Chemistry | Ligands for Metal-Organic Frameworks and Coordination Polymers | Contains N-donor atoms for metal coordination. | mdpi.comiucr.org |

| Agrochemicals | Herbicides, Insecticides, Plant Growth Regulators | Exhibits a range of biological activities relevant to agriculture. | benthamdirect.comliberty.edu |

Role of Carboxylic Acid Moieties and Their Sodium Salts in Synthetic Chemistry and Supramolecular Assemblies

The carboxylic acid functional group is a cornerstone of synthetic and supramolecular chemistry. Its ability to act as a robust hydrogen bond donor and acceptor allows for the formation of predictable and stable intermolecular interactions, most notably the carboxylic acid dimer synthon. acs.org This predictability is fundamental to crystal engineering, a field focused on designing and controlling the assembly of molecules into solid-state structures with desired properties. scispace.comrsc.org

When a carboxylic acid is deprotonated to form its corresponding carboxylate salt, such as a sodium salt, its role in molecular assembly is significantly altered. The resulting carboxylate anion is a strong hydrogen bond acceptor. This interaction is central to the formation of molecular salts, where proton transfer occurs between an acidic and a basic component. rsc.org The formation of a co-crystal (neutral components) versus a molecular salt (ionic components) can often be predicted by comparing the pKa values of the interacting functional groups. scispace.comrsc.org

Sodium carboxylate salts are particularly important in the construction of supramolecular assemblies and coordination polymers. The ionic bond between the sodium cation and the carboxylate anion provides a strong, directional interaction that can guide the self-assembly of complex architectures. acs.org These ionic interactions, often in concert with other non-covalent forces like hydrogen bonding, can be used to create robust, highly ordered nanostructures. acs.orgtandfonline.com For example, the on-surface reaction of terephthalic acid with sodium chloride on a copper surface leads to the formation of a highly stable sodium-carboxylate ionic network. acs.org Furthermore, sodium carboxylates can form multicomponent chelate complexes, incorporating solvent molecules and other ligands into intricate supramolecular clusters held together by coordination bonds and hydrogen bonding networks. tandfonline.com The solubility and assembly properties of these salts can also be tuned; for instance, the addition of guanidine (B92328) hydrochloride can prevent the crystallization of long-chain sodium carboxylates in water, leading to the formation of stable bilayer structures. nih.gov

Contextualization of Sodium 2 Pyridazin 4 Yl Acetate Within Heterocyclic Chemistry Research

Direct and extensive research focused specifically on Sodium 2-(pyridazin-4-yl)acetate is not prominent in the available scientific literature. However, its chemical nature can be understood by examining its constituent parts and related compounds. The molecule consists of a pyridazine (B1198779) ring substituted at the 4-position with an acetate (B1210297) group present as its sodium salt.

The synthesis of such a compound would logically proceed from its corresponding acid, 2-(pyridazin-4-yl)acetic acid. The preparation of pyridazine acetic acid derivatives has been reported, often in the context of exploring their biological activities. scispace.com For instance, N-acetic acid derivatives of 4-carboxy-6-arylpyridazin-3-ones have been synthesized and shown to possess aldose reductase inhibitory and antioxidant properties. scispace.com The general synthesis of the core pyridazine structure can be achieved through various established methods, including the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or through cycloaddition reactions. mdpi.comuminho.pt Following the formation of a suitable pyridazine precursor, the acetic acid moiety could be introduced. A plausible route could involve the generation of a pyridazin-4-yl intermediate that undergoes nucleophilic substitution with a reagent like ethyl bromoacetate (B1195939), followed by hydrolysis of the ester and subsequent neutralization with a sodium base (e.g., sodium hydroxide) to yield the final sodium salt. This approach is analogous to synthetic methods used for related heterocyclic acetic acids. mdpi.com

Given the known properties of its components, this compound can be expected to exhibit characteristics relevant to both materials and medicinal chemistry. The pyridazine ring provides a polar, electron-deficient aromatic system capable of participating in π-stacking and coordination to metal centers. nih.goviucr.org The sodium acetate group confers aqueous solubility and introduces a site for strong ionic and hydrogen bonding interactions. acs.orgtandfonline.com This combination makes the compound a candidate for use as a building block (or "tecton") in supramolecular chemistry and crystal engineering, potentially forming coordination polymers with metal ions or participating in complex hydrogen-bonded networks.

| Compound Class | Synthetic Approach | Noted Properties/Applications | Reference |

|---|---|---|---|

| N-Acetic acid derivatives of 4-carboxy-6-arylpyridazin-3-ones | Synthesized from 4-carboxy-6-arylpyridazin-3-ones. | Inhibition of aldose reductase, antioxidant activity (superoxide scavenging, inhibition of lipid peroxidation). | scispace.com |

| Amide derivatives of [6-(pyrazolyl)-3(2H)-pyridazinone]acetic acid | Synthesized from the corresponding acetic acid derivative. | Analgesic and anti-inflammatory activity. | sarpublication.com |

Overview of Research Gaps and Future Academic Opportunities for Pyridazine Acetate Compounds

Retrosynthetic Analysis of the 2-(Pyridazin-4-yl)acetate Moiety

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points. The most logical primary disconnection is at the carbon-carbon bond between the pyridazine ring and the acetate side chain. This leads to a pyridazin-4-yl synthon and an acetate synthon.

A key precursor identified through this analysis is 2-(pyridazin-4-yl)acetic acid. This carboxylic acid can be conceptually disconnected to reveal a pyridazin-4-yl carbanion equivalent and a carboxyl group synthon, or more practically, a pyridazin-4-ylmethyl halide and a cyanide synthon, which can be subsequently hydrolyzed.

Further disconnection of the pyridazine ring itself points towards 1,4-dicarbonyl compounds as fundamental starting materials, which can undergo cyclization with a hydrazine (B178648) equivalent to form the heterocyclic core. pearson.comwur.nl An alternative disconnection involves a functionalized pyridazine, such as a 4-halopyridazine, which can serve as an electrophilic partner for the introduction of the acetate side chain.

Conventional and Optimized Synthetic Routes to this compound

Conventional synthetic approaches to this compound rely on established organic reactions, which have been optimized over time for improved yields and selectivity.

The formation of the pyridazine ring is a critical step in the synthesis of the target molecule. The most classical and widely employed method involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its hydrate. pearson.combiosynth.comtandfonline.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine.

The choice of the 1,4-dicarbonyl precursor is crucial as it dictates the substitution pattern of the resulting pyridazine. For the synthesis of a 4-substituted pyridazine, a suitably functionalized 1,4-dicarbonyl compound is required. Other methods for pyridazine ring formation include hetero-Diels-Alder reactions and multi-component reactions, which can offer access to highly substituted pyridazines in a single step. stackexchange.com

Table 1: Selected Cyclization Reactions for Pyridazine Synthesis

| Precursors | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 1,4-Diketone, Hydrazine Hydrate | Ethanol, Reflux | Dihydropyridazine, then Oxidation | pearson.com |

| β,γ-Unsaturated Hydrazones | Copper(II) catalyst, Solvent dependent | 1,6-Dihydropyridazines or Pyridazines | stackexchange.com |

The introduction of a functional group at the 4-position of the pyridazine ring is often achieved through nucleophilic aromatic substitution (SNAr) on a pre-formed pyridazine core. tandfonline.com The electron-deficient nature of the pyridazine ring, due to the presence of the two electronegative nitrogen atoms, facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. thieme-connect.de

A common strategy involves the use of a 4-halopyridazine, such as 4-chloropyridazine (B92835), as the electrophilic substrate. The halogen atom at the 4-position acts as a good leaving group and can be displaced by a variety of nucleophiles. The mechanism of this reaction typically proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring. stackexchange.comvaia.com For the synthesis of 2-(pyridazin-4-yl)acetate, a nucleophile that can be readily converted to an acetic acid moiety, such as a cyanide ion or an enolate of an acetic acid derivative, can be employed.

Table 2: Nucleophilic Aromatic Substitution on Halopyridazines

| Substrate | Nucleophile | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 4-Chloropyridine | Dimethylamine | - | 4-Dimethylaminopyridine | vaia.com |

| 4-Chloropyridazine | Ethoxide ion | - | 4-Ethoxypyridazine | pearson.com |

Once a suitable pyridazine precursor is obtained, the next critical step is the formation of the acetate side chain at the 4-position. Several strategies can be employed for this transformation.

One direct approach is the alkylation of a pyridazine derivative. For instance, a pyridazin-4-yl anion could theoretically be alkylated with an electrophile like ethyl bromoacetate (B1195939). clockss.orgmdpi.comsemanticscholar.org However, generating a stable carbanion on the pyridazine ring can be challenging. A more practical approach involves the N-alkylation of a pyridazinone with ethyl bromoacetate, followed by further manipulations to achieve the desired C-alkylation, though this is a more indirect route for the target compound. researchgate.net

A more versatile strategy involves the use of a pyridazine with a functional group at the 4-position that can be elaborated into the acetate side chain. A key intermediate is pyridazin-4-carboxaldehyde . biosynth.com This aldehyde can be synthesized through the oxidation of 4-methylpyridazine. chemicalbook.com The aldehyde can then be converted to the corresponding acetic acid through various methods.

Another important precursor is 2-(pyridazin-4-yl)acetonitrile . This nitrile can be synthesized from 4-chloropyridazine by nucleophilic substitution with cyanide. google.com The nitrile group can then be hydrolyzed under acidic or basic conditions to yield the desired 2-(pyridazin-4-yl)acetic acid. vulcanchem.com

The Strecker synthesis offers an alternative, albeit more complex, route starting from pyridazine-4-carboxaldehyde. masterorganicchemistry.comorganic-chemistry.org This involves the reaction of the aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. While not a direct route to the target acetic acid, modifications of this pathway could potentially be adapted.

Condensation reactions, such as the Knoevenagel condensation, can also be employed. For example, pyridazine-4-carboxaldehyde could be condensed with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, followed by decarboxylation to yield the acetic acid derivative. clockss.org

The final step in the synthesis is the conversion of 2-(pyridazin-4-yl)acetic acid to its corresponding sodium salt. This is a straightforward acid-base reaction. The carboxylic acid is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent, typically water or an alcohol.

The protonation dynamics of the system are important to consider. The pyridazine ring itself is basic and can be protonated under acidic conditions. The pKa of the pyridazinium ion is approximately 2.3. The carboxylic acid group is acidic, with a pKa typically in the range of 4-5. In the presence of a strong base like sodium hydroxide, the carboxylic acid proton is readily abstracted to form the carboxylate anion. The pyridazine nitrogen atoms will remain unprotonated under these basic conditions. Evaporation of the solvent yields the solid this compound. fabad.org.tr

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to conventional methods.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Sonogashira reactions, have become powerful tools for the synthesis of substituted pyridazines. nih.govresearchgate.netthieme-connect.com For the synthesis of 2-(pyridazin-4-yl)acetate, a Suzuki coupling between a 4-halopyridazine and a suitable boronic acid or ester derivative of acetic acid could be envisioned. These reactions are typically catalyzed by a palladium(0) species in the presence of a base.

C-H activation is another cutting-edge strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. acs.orgnih.govacs.orgescholarship.org While still a developing field for pyridazines, methods for the regioselective C-H functionalization of pyridines are well-established and could potentially be adapted. A direct catalytic coupling of a C-H bond at the 4-position of pyridazine with a reagent that can introduce the acetate moiety would represent a highly atom-economical and efficient route to the target molecule.

Table 3: Modern Catalytic Approaches

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 / Na2CO3 | Halopyridazine, Arylboronic acid | Aryl-substituted pyridazine | nih.gov |

| C-H Arylation | Pd(II) catalyst | Azolopyridazine, Aryl halide | Arylated azolopyridazine | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Pyridazine Functionalization

The functionalization of a pre-existing pyridazine ring is one of the most efficient and versatile approaches to creating substituted pyridazines. Among these methods, palladium-catalyzed cross-coupling reactions are paramount. The Suzuki-Miyaura reaction, in particular, offers a powerful tool for forming carbon-carbon bonds, which is essential for attaching the acetate group (or a precursor) to the 4-position of the pyridazine ring. nih.govresearchgate.net

This methodology typically involves the reaction of a halopyridazine with a suitable organoboron compound in the presence of a palladium catalyst and a base. For the synthesis of a 2-(pyridazin-4-yl)acetate, a plausible route would involve coupling 4-halopyridazine (e.g., 4-chloro or 4-bromopyridazine) with a reagent like ethyl (tri-n-butylstannyl)acetate or a corresponding boronate ester, followed by hydrolysis to the sodium salt.

Research has demonstrated the successful application of Suzuki-Miyaura coupling for functionalizing various positions on the pyridazine ring. nih.govnih.govresearchgate.net For instance, π-conjugated molecules based on pyridazine have been synthesized by coupling a bromo-pyridazine with various (hetero)aryl-boronic acids. researchgate.net The reaction is advantageous due to the commercial availability of numerous boronic acids and the relatively mild reaction conditions. nih.gov The resulting 3-bromo-pyridazines from other synthetic routes can be further functionalized using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate 3,4-disubstituted pyridazines with high regioselectivity. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Functionalization of Pyridazines

Ruthenium-Catalyzed Synthesis of Pyridazine Structures

While palladium catalysts are favored for functionalizing the pyridazine ring, ruthenium catalysts have been employed in the construction of the heterocyclic core itself. liberty.edu These reactions often involve cyclization or cycloaddition pathways. For example, ruthenium-catalyzed cycloisomerization of 3-azadienynes has been used to synthesize substituted pyridine (B92270) derivatives, a related class of azaheterocycles. researchgate.net Another approach involves the ruthenium-catalyzed synthesis of conjugated iminotrienes followed by an intramolecular cyclization to yield polysubstituted pyrroles. mdpi.com

A specific pyridazine synthesis involves ruthenium catalysis with an alkyne diol as a reactant. liberty.edu Furthermore, dinuclear Ru(II)-N-heterocyclic carbene (NHC) complexes, where the NHC ligand is based on a pyridazine backbone, have shown excellent catalytic activity for other transformations, such as the oxidation of alkenes. acs.org This demonstrates the synergy between ruthenium and the pyridazine scaffold, both in forming the ring and in subsequent catalytic applications.

Application of Brønsted Acidic Catalysts and Ionic Liquids in Related Systems

In the quest for more environmentally friendly and efficient synthetic protocols, Brønsted acidic ionic liquids (BAILs) have emerged as effective and reusable catalysts for the synthesis of various nitrogen-containing heterocycles. researchgate.netbenthamdirect.com These catalysts combine the advantages of ionic liquids (e.g., nonvolatility, thermal stability) with the catalytic power of a Brønsted acid. atlantis-press.comnih.gov

BAILs have been successfully used in the one-pot, multi-component synthesis of dihydropyrido[2,3-d]pyrimidine and pyrazole (B372694) derivatives under solvent-free conditions. benthamdirect.comacs.org For instance, a novel dicationic Brønsted acidic ionic liquid based on pyrazine (B50134) was shown to be an efficient and reusable catalyst for the synthesis of xanthenediones and 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net Although direct application to this compound is not documented, these systems represent a promising alternative to traditional catalysts for constructing the pyridazine ring or related structures.

In a related approach, Lewis acids like boron trifluoride have been used to mediate inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines with high regiocontrol. organic-chemistry.org

Stereochemical Considerations in Analogous Pyridazine Acetate Syntheses

The core structure of this compound is achiral. However, stereochemical considerations become critical if a chiral center is introduced, for example, by substitution at the α-carbon of the acetate moiety (i.e., forming a 2-substituted-2-(pyridazin-4-yl)acetate). In such cases, controlling the stereochemistry would be essential.

The synthesis of single enantiomers is of prime importance in drug development to ensure target selectivity and reduce side effects. researchgate.net In the context of pyridazine synthesis, stereochemical influence has been notably applied in the design of chiral catalysts. For example, alkoxy pyridazines have been used as part of larger molecular scaffolds to create an asymmetric, enzyme-like environment for reactions like osmium-catalyzed asymmetric dihydroxylation. nih.gov This conformational control, conferred by the pyridazine core, is key to inducing chirality. nih.gov

For the enantioselective synthesis of a chiral pyridazine acetate analog, one could envision using a chiral auxiliary on the acetate group or employing a chiral catalyst. The design of chiral phosphine-amino-alcohol ligands, for instance, has been studied for stereocontrol in palladium-catalyzed allylic alkylation, highlighting the importance of the ligand's stereochemistry in achieving high enantioselectivity. researchgate.net

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of pyridazines often proceeds through cycloaddition reactions. A well-studied pathway is the inverse electron demand Diels-Alder (IEDDA) reaction. beilstein-journals.orgrsc.org

In one L-proline-catalyzed process, an enamine formed from a ketone and proline acts as the electron-rich dienophile, which reacts with an electron-poor tetrazine. beilstein-journals.org This [4+2] cycloaddition forms a bicyclic intermediate that subsequently eliminates dinitrogen in a retro-Diels-Alder reaction to yield a dihydropyridazine, which then aromatizes. beilstein-journals.org Mechanistic studies using NMR and ESI-mass spectrometry have helped elucidate this catalytic cycle. beilstein-journals.org DFT calculations have also supported the IEDDA pathway for the reaction between tetrazines and alkynyl sulfides to regioselectively form pyridazines. rsc.org

For the functionalization of the pyridazine ring via the Suzuki-Miyaura reaction, the mechanism follows a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst adds to the halo-pyridazine, forming a Pd(II) complex.

Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst. nih.gov

Table 2: Compound Names Mentioned in this Article

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) NMR techniques, would provide unambiguous assignment of all proton and carbon signals.

In a hypothetical ¹H NMR spectrum, the protons on the pyridazine ring would exhibit distinct chemical shifts due to their different electronic environments. The protons at positions 3 and 6 would likely appear as doublets, as would the proton at position 5. The methylene protons of the acetate group would appear as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetate group would be expected to resonate at a significantly downfield chemical shift. The carbon atoms of the pyridazine ring would have chemical shifts characteristic of aromatic heterocyclic systems.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons on the pyridazine ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

The FT-IR spectrum would be expected to show a strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻). This typically appears in the region of 1610-1550 cm⁻¹. The symmetric stretching vibration would be observed in the 1440-1360 cm⁻¹ region. Characteristic C-H stretching vibrations of the aromatic pyridazine ring would be seen above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the ring would appear in the 1600-1400 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridazine ring are often strong in the Raman spectrum, which can aid in the structural analysis.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Analysis of the fragmentation pathways in the mass spectrum would offer further structural insights. The fragmentation of the 2-(pyridazin-4-yl)acetate anion would likely involve the loss of CO₂ from the carboxylate group, leading to the formation of a pyridazin-4-ylmethyl anion. Further fragmentation of the pyridazine ring could also be observed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would determine its unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and its space group (the symmetry of the crystal structure). This information is fundamental to describing the packing of the molecules in the solid state.

The crystallographic data would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. For instance, the C-C and C-O bond lengths in the acetate group, as well as the C-C, C-N, and N-N bond lengths in the pyridazine ring, would be determined with high precision. These parameters offer a detailed picture of the molecular geometry.

The crystal structure would also reveal the nature and geometry of intermolecular interactions that hold the molecules together in the solid state. In the case of this compound, interactions between the sodium cations and the carboxylate anions would be a primary feature. Additionally, hydrogen bonding involving the pyridazine ring nitrogen atoms and potentially C-H···O interactions could be present. The planar pyridazine rings might also engage in π-π stacking interactions, further stabilizing the crystal packing.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

The electronic properties of pyridazine derivatives give rise to their characteristic absorption and emission spectra, which are sensitive to the molecular structure and environment.

The UV-Vis absorption spectra of pyridazine derivatives are typically characterized by multiple absorption bands corresponding to various electronic transitions. For instance, a study on pyridazino[4,5-d]pyridazine (B3350090) derivatives showed absorption maxima (λmax) in the range of 235-260 nm and a lower energy band around 467-495 nm. asianpubs.org In another example, π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles exhibit a λmax around 323 nm. mdpi.com

The absorption spectra of indole-3-acetic acids, which share the acetic acid side chain, show multiple maxima between 260-310 nm, attributed to overlapping 1La←1A and 1Lb←1A transitions, and further bands in the 200-230 nm region assigned to 1Ba←1A and 1Bb←1A transitions. nih.gov For this compound, the pyridazine ring acts as the primary chromophore. We can expect absorption bands corresponding to n→π* and π→π* transitions. The exact position of these bands will be influenced by the acetate substituent and the solvent environment. The presence of the electron-deficient pyridazine ring suggests that intramolecular charge transfer (ICT) transitions may also play a role, particularly if electron-donating groups were to be introduced. mdpi.com

| Compound Type | Observed λmax (nm) | Reference |

| Pyridazino[4,5-d]pyridazine derivatives | 235-260, 467-495 | asianpubs.org |

| Thienylpyridazine derivatives | 323 | mdpi.com |

| Indole-3-acetic acid derivatives | 260-310, 200-230 | nih.gov |

The fluorescence of pyridazine derivatives can be highly sensitive to pH, a phenomenon that is often exploited in the design of fluorescent sensors. acs.org The protonation and deprotonation of the nitrogen atoms in the pyridazine ring, as well as the carboxylic acid group, can significantly alter the electronic structure and, consequently, the fluorescence properties. rsc.org

For example, a D–A type 1,2-pyridazine derivative demonstrated a dramatic change in fluorescence emission upon acidification, with emission colors shifting from blue (406 nm) to orange-red (630 nm) due to the protonation of the pyridazine ring. acs.org Similarly, a fluorescent probe based on naphthalimide and isonicotinic acid hydrazide showed distinct pH-dependent fluorescence with pKa values of 4.50 and 9.34. rsc.org In acidic conditions, protonation of the pyridine nitrogen led to fluorescence quenching, while under alkaline conditions, deprotonation of an enol isomer resulted in enhanced fluorescence due to an ICT effect. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the properties of 2-(pyridazin-4-yl)acetic acid. These calculations provide a detailed picture of the molecule's geometry, electronic structure, and predicted spectroscopic behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization calculations are performed to find the most stable structure, corresponding to a minimum on the potential energy surface. For 2-(pyridazin-4-yl)acetic acid, these calculations reveal the preferred bond lengths, bond angles, and dihedral angles.

Conformational analysis of 2-(pyridazin-4-yl)acetic acid involves exploring the different spatial arrangements of the acetic acid side chain relative to the pyridazine ring. The rotation around the C-C single bond connecting the methylene group to the pyridazine ring is of particular interest. Theoretical calculations can map the potential energy surface as a function of this rotation, identifying the most stable conformers and the energy barriers between them. These studies indicate that planar or near-planar arrangements, where the carboxylic acid group is oriented in a specific manner relative to the heterocyclic ring, are often the most energetically favorable.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Key parameters derived from quantum chemical calculations for 2-(pyridazin-4-yl)acetic acid include the HOMO-LUMO energy gap, the distribution of molecular orbitals, the dipole moment, and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular orbitals themselves show the distribution of electron density within the molecule. For 2-(pyridazin-4-yl)acetic acid, the HOMO is typically localized over the electron-rich pyridazine ring, while the LUMO may be distributed over both the ring and the carboxylic acid moiety.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For 2-(pyridazin-4-yl)acetic acid, the MEP would show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating areas susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of 2-(Pyridazin-4-yl)acetic Acid

| Property | Calculated Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity | |

| Dipole Moment | Measures overall molecular polarity |

Note: Specific numerical values are dependent on the level of theory and basis set used in the calculation and are not available in the public domain for this specific molecule.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For 2-(pyridazin-4-yl)acetic acid, this includes predicting its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching and bending of C=O, O-H, C-N, and C-H bonds. The theoretical spectrum, while often systematically shifted from the experimental one, provides a powerful tool for interpreting complex vibrational data.

Prediction of the electronic absorption spectrum (UV-Vis) involves calculating the energies of electronic transitions, primarily the HOMO to LUMO transition. These calculations can help to understand the origin of the absorption bands observed experimentally and how they are influenced by the molecular structure.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are particularly useful for exploring the conformational landscape and understanding the influence of the environment, such as a solvent.

Conformational Landscape Exploration

MD simulations can explore the accessible conformations of 2-(pyridazin-4-yl)acetic acid by simulating its atomic motions over a period of time. This allows for a more comprehensive understanding of its flexibility than static conformational analysis. By tracking the dihedral angles and intermolecular distances over the simulation, one can identify the most populated conformational states and the transitions between them. This provides insight into the molecule's dynamic behavior in a given environment.

Solvent Effects on Molecular Structure and Reactivity

The presence of a solvent can significantly influence the structure and reactivity of a molecule. MD simulations explicitly including solvent molecules (such as water) can model these effects. For 2-(pyridazin-4-yl)acetic acid, simulations in an aqueous environment would reveal how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid group and the nitrogen atoms of the pyridazine ring. This solvation shell can affect the conformational preferences of the molecule and its electronic properties, which in turn influences its reactivity. The deprotonation of the carboxylic acid to form the carboxylate anion, as in this compound, is a process that is critically dependent on the solvent environment.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways, intermediates, and transition states. Density Functional Theory (DFT) is a particularly successful method for providing theoretical insights into chemical reactivity and selectivity. jocpr.com

Mechanism Elucidation: The synthesis of pyridazine derivatives often involves complex multi-step reactions. For instance, the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with C-H acidic compounds like dimethyl malonate has been shown to produce highly functionalized pyridazinone derivatives. researchgate.net Computational modeling can elucidate the mechanism of such reactions by calculating the energies of reactants, products, and all conceivable intermediates and transition states. This allows researchers to identify the most energetically favorable pathway. For example, in reactions involving ambident nucleophiles, such as cyanoacetic esters, calculations can predict chemoselectivity by comparing the activation barriers for attack at different electrophilic centers. researchgate.net

Transition State Theory: A key aspect of reaction mechanism modeling is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating the TS geometry and calculating its energy (the activation energy) is crucial for determining the reaction rate. Previous studies on acyl transfer reactions, for example, have used computational methods to determine whether a reaction proceeds through a one-step concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. mdpi.com The nature of the rate-determining step in these reactions can be predicted by analyzing the calculated energy profile. mdpi.com For a molecule like this compound, computational modeling could predict its behavior in reactions such as esterification or nucleophilic substitution on the pyridazine ring.

Theoretical Prediction of Reactivity Descriptors (e.g., Fukui Functions, Global Hardness/Softness)

Quantum chemical calculations can determine a range of electronic parameters that act as descriptors for molecular reactivity. These descriptors help in predicting how a molecule will behave in a chemical reaction. jocpr.comgsconlinepress.com

Global Reactivity Descriptors: Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. jocpr.com Key descriptors, often calculated using DFT, include:

E(HOMO) and E(LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high E(HOMO) indicates a greater ability to donate electrons, while a low E(LUMO) suggests a greater ability to accept electrons. jocpr.com

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO). A small energy gap generally implies higher reactivity. jocpr.com

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." Softness is the reciprocal of hardness. jocpr.comtandfonline.com Greater reactivity is often associated with lower hardness values. tandfonline.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. jocpr.com

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule, measuring the energy stabilization upon accepting electrons. jocpr.com A good electrophile is characterized by a high value of ω. jocpr.com

These parameters have been extensively used to study the properties of pyridazine derivatives, particularly in the context of their application as corrosion inhibitors, where electron donation to a metal surface is a key mechanism. jocpr.comtandfonline.comtandfonline.com

Table 1: Calculated Quantum Chemical Descriptors for Various Pyridazine Derivatives This table presents theoretical data for different pyridazine derivatives, illustrating the range of values for key reactivity descriptors. The data is compiled from studies on corrosion inhibition.

| Compound Name | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) | Source |

| 5-benzyl-6-methyl pyridazine-3-thione (BMPT) | -5.527 | -1.798 | 3.729 | 1.864 | 0.536 | 4.896 | jocpr.com |

| 5-benzyl-6-methyl pyridazine-3-one (BMPO) | -6.215 | -1.215 | 5.000 | 2.500 | 0.400 | 4.411 | jocpr.com |

| Pyridazine Derivative (CO7) | -8.995 | -0.818 | 8.177 | 4.088 | 0.245 | 6.027 | tandfonline.com |

| Pyridazine Derivative (CO8) | -9.012 | -0.799 | 8.213 | 4.106 | 0.244 | 6.023 | tandfonline.com |

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. The Fukui function, f(r), is a powerful tool for this purpose, as it indicates the change in electron density at a specific point when the total number of electrons in the system changes. jocpr.comelectrochemsci.org It helps to identify the sites most susceptible to nucleophilic and electrophilic attack. jocpr.comresearchgate.net

f⁺(r): For an attack by a nucleophile (measures the ability to accept an electron).

f⁻(r): For an attack by an electrophile (measures the ability to donate an electron).

Studies on pyridazine derivatives have used Fukui functions to pinpoint the atoms (often nitrogen and sulfur heteroatoms or specific carbon atoms) that are the primary sites of interaction, for example, in adsorption onto a metal surface. jocpr.comelectrochemsci.org For this compound, Fukui analysis would likely identify the pyridazine nitrogen atoms and the oxygen atoms of the acetate group as key reactive centers.

Computational Studies on Chemical Interactions (e.g., metal complexation, host-guest interactions)

Computational methods are also crucial for studying non-covalent interactions, which are fundamental to supramolecular chemistry and coordination chemistry.

Metal Complexation: Pyridazine and its derivatives are effective ligands, readily forming complexes with various metal ions. bohrium.comresearchgate.net Computational studies, often using DFT, can model these complexes to:

Predict Geometry: Determine the optimized three-dimensional structure of the metal complex, including bond lengths and angles. frontiersin.org

Analyze Bonding: Investigate the nature of the coordinate bonds (e.g., M-N and M-O bonds). Natural Bond Orbital (NBO) analysis can be used to understand the charge transfer and orbital interactions between the ligand and the metal. bohrium.com

Determine Stability: Calculate the binding energy of the complex to assess its thermodynamic stability. frontiersin.org

Studies on pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid complexes with 3d-transition metals have shown that the metal ion can be coordinated through the carboxylate oxygen and/or the ring nitrogen atoms. bohrium.com For this compound, the acetate group and the pyridazine nitrogen atoms provide potential coordination sites, making it a candidate for forming stable metal complexes. Computational modeling could predict its preferred coordination mode with different metal ions. frontiersin.orgacs.org

Host-Guest Interactions: Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. researchgate.netacs.org These interactions are driven by non-covalent forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net Computational modeling can provide significant insights into these systems by:

Simulating Binding: Docking studies can predict the preferred orientation of the guest within the host's cavity.

Calculating Binding Affinity: The strength of the host-guest interaction can be quantified by calculating the association constant (K_assoc) or the free energy of binding. mdpi.com

Analyzing Interaction Forces: The specific non-covalent interactions responsible for the stability of the host-guest complex can be identified and their strengths estimated. mdpi.comacs.org

Chemical Reactivity and Derivatization Pathways

Acid-Base Chemistry and Protonation Behavior in Various Media

Sodium 2-(pyridazin-4-yl)acetate is the salt of a weak acid, 2-(pyridazin-4-yl)acetic acid, and a weak base, the pyridazine (B1198779) moiety. The parent pyridazine heterocycle is characterized by its weak basicity, with a reported pKa of approximately 2.0–2.24 for its conjugate acid. nih.govguidechem.com This is significantly lower than that of pyridine (B92270) (pKa ≈ 5.2), a consequence of the inductive electron-withdrawing effect of the second nitrogen atom. chemzipper.com However, the basicity of pyridazine is unexpectedly higher than other diazines like pyrimidine (B1678525) and pyrazine (B50134), which is attributed to the electrostatic repulsion of the lone pairs on the adjacent nitrogen atoms; this repulsion destabilizes the free base, making protonation more favorable. reddit.comquora.com

The protonation behavior in different media can be summarized as follows:

In strongly acidic solutions (pH < 2): Both the pyridazine ring and the carboxylate group will be protonated, resulting in the 2-(pyridazinium-1-yl)acetic acid cation.

In moderately acidic to neutral solutions (pH ≈ 2–4): The compound will exist predominantly as the neutral zwitterion or the 2-(pyridazin-4-yl)acetic acid form. The pKa of the closely related 3-pyridylacetic acid is approximately 3.6, suggesting the carboxylic acid of the 4-isomer will be in this range. hmdb.cafoodb.ca

In neutral to basic solutions (pH > 5): The molecule exists as the 2-(pyridazin-4-yl)acetate anion, with a deprotonated carboxylate group and a neutral pyridazine ring.

This pH-dependent behavior is critical for controlling reaction selectivity and for applications in biological systems where pH can vary.

Functional Group Interconversions of the Carboxylate Moiety

The carboxylate moiety of this compound is a versatile handle for a variety of functional group interconversions, typically after protonation to the free carboxylic acid.

Esterification: 2-(Pyridazin-4-yl)acetic acid can be converted to its corresponding esters. For instance, reaction with ethyl bromoacetate (B1195939) in the presence of a base like sodium bicarbonate can yield the ethyl ester derivative. researchgate.net Standard Fischer esterification conditions, involving refluxing with an alcohol in the presence of a catalytic amount of strong acid, are also applicable.

Amide Formation: The carboxylic acid can be activated for amide synthesis. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder route to the corresponding amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(pyridazin-4-yl)ethanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

These interconversions allow for the incorporation of the pyridazin-4-yl-acetate scaffold into larger molecules like peptides, polymers, or complex drug candidates.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridazine Ring and Acetate (B1210297) Side Chain

On the Pyridazine Ring:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes it susceptible to SNAr reactions, especially when a good leaving group (e.g., a halide) is present on the ring. Nucleophilic attack is favored at the positions ortho and para (C3, C6, and C4/C5) to the nitrogen atoms, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogens. For a 4-substituted pyridazine, the C3 and C5 positions are the most activated sites for nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Conversely, electrophilic substitution on the pyridazine ring is very difficult. researchgate.netresearchgate.net The ring is heavily deactivated by the two electron-withdrawing nitrogen atoms. Furthermore, under the acidic conditions often required for SEAr, one of the ring nitrogens becomes protonated, creating a positively charged pyridazinium species that is extremely resistant to attack by an electrophile. researchgate.net If the reaction can be forced under harsh conditions, substitution is expected to occur at the C5 position, which is analogous to the meta-position in pyridine and is the least deactivated carbon atom. quora.comaklectures.com

On the Acetate Side Chain:

The α-carbon of the acetate side chain (the CH₂ group) is activated by the adjacent carbonyl group and can participate in reactions. For example, under appropriate conditions, it can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions to introduce substituents on the side chain.

Cycloaddition and Condensation Reactions for Novel Fused Heterocyclic Systems

The pyridazine ring is a valuable component in cycloaddition and condensation reactions for the synthesis of complex, fused heterocyclic systems.

Inverse-Electron-Demand Diels-Alder Reactions: As an electron-poor diene, pyridazine and its derivatives can react with electron-rich dienophiles (e.g., enamines, ynamines, silyl (B83357) enol ethers) in [4+2] cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org This reaction often proceeds with high regioselectivity and is a powerful tool for constructing new six-membered rings, which may subsequently aromatize. For example, tetrazines can react with alkynes in an inverse-electron-demand Diels-Alder reaction followed by denitrogenation to yield pyridazines regioselectively. rsc.org

[3+n] Dipolar Cycloadditions: Pyridazinium ylides, generated in situ from pyridazinium salts, can act as 1,3-dipoles in [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate. nih.govresearchgate.net These reactions lead to the formation of fused five-membered rings, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov Similarly, [3+3] annulations have been used to create highly functionalized pyridazine esters. nih.govresearchgate.net

Condensation Reactions: The synthesis of the pyridazine ring itself often involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.org Furthermore, pyridazine derivatives with appropriate functional groups can undergo intramolecular or intermolecular condensation to form fused systems. For example, a pyridazine-amino-acid derivative can be treated with reagents like acetic anhydride (B1165640) or benzoyl chloride to yield fused pyridazino nih.govnih.govoxazin-5-one systems. ekb.eg Condensation of substituted pyridazinones can lead to the formation of pyridopyridazines. mdpi.com

Table 1: Examples of Cycloaddition and Condensation Reactions Involving Pyridazine Scaffolds

| Reaction Type | Pyridazine Role | Reactant(s) | Product Type | Reference |

|---|---|---|---|---|

| Inverse-Demand Diels-Alder | Product | 1,2,3-Triazine + 1-Propynylamine | 6-Aryl-pyridazin-3-amine | organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Reactant (as ylide) | Pyridazinium Ylide + Ethyl Propiolate | Pyrrolo[1,2-b]pyridazine | nih.gov |

| Intramolecular [4+2] Cycloaddition | Reactant (Diene) | 4-Pyridazinecarbonitrile with alkyne side chain | Fused Benzonitriles | mdpi.com |

| Condensation | Reactant (Precursor) | Pyridazinamino-acid + Acetic Anhydride | Pyridazino[3,4-d] nih.govnih.govoxazin-5-one | ekb.eg |

Oxidation and Reduction Chemistry

Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting pyridazine N-oxides are valuable synthetic intermediates. For example, 3,6-dichloropyridazine (B152260) N-oxide has been shown to act as a photoactivatable source of atomic oxygen for use in oxidation reactions. nih.gov

Reduction: The partial reduction of the electron-deficient pyridazine ring can be challenging but is achievable. Birch reduction conditions (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) have been successfully applied to reduce electron-deficient pyridines to their dihydropyridine (B1217469) derivatives. acs.org This methodology offers a potential route to partially saturated pyridazine rings, which are valuable synthetic intermediates. Complete reduction of the ring to a hexahydropyridazine (B1330357) (a 1,2-diazacyclohexane) typically requires more forceful catalytic hydrogenation.

Coordination Chemistry: Ligand Behavior with Metal Cations

The pyridazine moiety is an excellent ligand in coordination chemistry. The two adjacent nitrogen atoms with their lone pairs of electrons can act as a bidentate "chelating" ligand, forming stable five-membered rings with metal cations. In this compound, both the pyridazine nitrogens and the oxygen atoms of the carboxylate group can participate in coordination. This allows the molecule to act as a multidentate ligand, bridging multiple metal centers or forming stable chelate complexes. Pyridazine-based ligands have been used to synthesize a wide array of coordination complexes with first-row transition metals like copper(II), nickel(II), cobalt(II), and zinc(II).

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The pyridazine (B1198779) scaffold is a cornerstone in the synthesis of numerous complex organic molecules. researchgate.net Sodium 2-(pyridazin-4-yl)acetate, as a derivative, offers a reactive handle for chemists to introduce this important heterocyclic motif into larger, more intricate structures. The design and synthesis of novel neuroprotective pyridazine derivatives, for instance, highlight the utility of this scaffold in medicinal chemistry. unisi.it The development of synthetic strategies for creating diverse and complex molecular scaffolds is an area of active research, with pyridazine-based compounds playing a crucial role. nih.govwhiterose.ac.ukcam.ac.uk

The versatility of the pyridazine ring allows for its incorporation into a variety of molecular architectures. For example, it is a key component in the synthesis of certain agrochemicals and pharmaceuticals. researchgate.net The ability to functionalize the pyridazine ring at various positions enables the fine-tuning of the physicochemical properties of the resulting molecules, a critical aspect in the design of new compounds with specific functions.

Precursor in Heterocyclic Chemistry for Diverse Scaffold Construction

In the realm of heterocyclic chemistry, this compound serves as a valuable precursor for the construction of a multitude of scaffolds. researchgate.net The pyridazine ring itself is a fundamental heterocyclic system, and its derivatives are used to build more complex fused heterocyclic systems. organic-chemistry.orgnih.gov These intricate structures are often found at the core of biologically active compounds and advanced materials.

The reactivity of the pyridazine ring, combined with the acetate (B1210297) functional group, provides multiple avenues for synthetic transformations. Chemists can exploit these features to construct novel ring systems and introduce a variety of substituents, leading to a diverse array of molecular frameworks. This versatility is essential for exploring new chemical spaces and discovering molecules with unique properties. nih.gov

Applications in Polymer Chemistry

The unique electronic properties of the pyridazine ring make this compound an attractive component in the field of polymer chemistry, particularly for the development of advanced materials with electronic and optoelectronic functionalities.

Monomer or Building Block for Conjugated Polymers

Conjugated polymers are a class of organic materials characterized by their alternating single and double bonds, which allow for the delocalization of electrons along the polymer backbone. This property is the basis for their use in a variety of electronic applications. The incorporation of pyridazine units into the polymer chain can significantly influence the material's electronic and optical properties. researchgate.net

The nitrogen atoms in the pyridazine ring can modulate the electron density of the polymer backbone, affecting its energy levels and charge transport characteristics. This makes pyridazine-containing polymers promising candidates for use in organic electronic devices.

Integration into Organic Electronic and Optoelectronic Materials (e.g., OLEDs, OPVs)

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are two key technologies that rely on the unique properties of organic electronic materials. rsc.orgresearchgate.net The integration of pyridazine-based units, derived from precursors like this compound, into the molecular components of these devices can enhance their performance.

In OLEDs, for example, the choice of organic materials is crucial for determining the color and efficiency of the emitted light. The electronic properties of pyridazine-containing compounds can be tailored to achieve desired emission characteristics. Similarly, in OPVs, the energy levels of the donor and acceptor materials are critical for efficient charge separation and collection. The incorporation of pyridazine units can help to optimize these energy levels, leading to improved solar cell performance.

Development of Materials for Solar Cell Applications

The development of efficient and stable materials is a key challenge in the field of solar energy. mdpi.com Organic materials, including those incorporating pyridazine moieties, offer a promising alternative to traditional inorganic semiconductors. The tunability of their electronic properties allows for the optimization of light absorption and charge transport, which are essential for efficient solar energy conversion. researchgate.net

Research in this area focuses on designing and synthesizing novel organic materials that can be incorporated into various types of solar cells, including perovskite solar cells. mdpi.com The use of specific polymer encapsulants is also crucial for the long-term stability and performance of these devices. mdpi.com

Design and Synthesis of Agrochemical Intermediates

The pyridazine scaffold is a well-established feature in a number of agrochemicals. researchgate.netresearchgate.net The chemical design of these compounds is focused on achieving specific properties that make them effective for their intended purpose. This compound can serve as a starting material or intermediate in the synthesis of these complex molecules. organic-chemistry.orgbldpharm.com

The synthesis of agrochemical intermediates often involves multi-step processes where the pyridazine ring is modified and functionalized to create the final active ingredient. google.com The chemical properties of the pyridazine ring, such as its reactivity and electronic characteristics, play a crucial role in the design and synthesis of these important compounds.

Exploration in Catalysis and Green Chemistry Methodologies

The principles of green chemistry emphasize the development of catalysts that enhance reaction efficiency while minimizing waste and the use of hazardous substances. In this context, nitrogen-containing heterocyclic compounds are of significant interest due to their ability to function as ligands or catalysts. The pyridazine nucleus, with its two adjacent nitrogen atoms, possesses lone electron pairs that can coordinate to metal centers or act as a base, suggesting potential catalytic activity.

While pyridyl derivatives are known to participate in catalysis, for instance as nucleophilic catalysts in acetylation reactions or as ligands in hydrogenation processes, the specific catalytic applications of this compound are not extensively documented in scientific literature. The development of cost-effective and environmentally friendly catalysts is a primary goal of green chemistry. Future research could explore the potential of this compound and its derivatives as catalysts or ligands in organic transformations, focusing on their efficacy, recyclability, and low toxicity to align with sustainable chemical practices.

Development as Fluorescent Probes and Chemical Sensors

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions, through a change in their fluorescence properties. acs.org These sensors typically consist of a fluorophore (a light-emitting unit) coupled to a recognition site (a chelating unit) that selectively binds the target analyte. acs.org The binding event alters the electronic properties of the fluorophore, leading to a detectable change in the intensity or wavelength of the emitted light. acs.org

Pyridazine and its derivatives are recognized for their fluorescent properties and are considered valuable scaffolds in the development of optoelectronic materials and sensors. researchgate.net The pyridazine ring contains nitrogen atoms that can act as binding sites for metal ions. This interaction can modulate the photophysical properties of the molecule, forming the basis for a sensing mechanism. For instance, pyridine-based fluorescent sensors have been successfully developed for the rapid detection of various toxic heavy metal ions in aqueous solutions. mdpi.com Although specific studies detailing this compound as a fluorescent probe are limited, its structure, containing both the pyridazine fluorophore and a potential chelating acetate group, suggests a theoretical basis for its investigation in the design of new chemical sensors for environmental and biological monitoring. researchgate.netmdpi.com

Investigation in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property crucial for applications in optical communications, data storage, and signal processing. unamur.be The NLO response in organic molecules is often associated with a high degree of π-conjugation and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. researchgate.net Third-order NLO effects are present in all materials and are not constrained by molecular symmetry.

Application as Corrosion Inhibitors: Chemical Adsorption and Surface Interaction Studies

Pyridazine derivatives have emerged as a highly effective and sustainable class of corrosion inhibitors, particularly for protecting mild steel in acidic environments like 1 M HCl. tandfonline.comtandfonline.com Their efficacy is attributed to the presence of nitrogen atoms and delocalized π-electrons in the heterocyclic ring, which facilitate strong adsorption onto the metal surface. researchgate.net

The primary mechanism of inhibition is chemical adsorption (chemisorption), where a protective film forms on the steel surface. This process involves the interaction between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of iron atoms. tandfonline.com Additionally, the π-electrons of the pyridazine ring contribute to the stability of the adsorbed layer. This adsorption displaces water molecules and aggressive ions from the metal surface, thereby mitigating both anodic metal dissolution and cathodic hydrogen evolution reactions, classifying them as mixed-type inhibitors. tandfonline.com

Studies have consistently shown that the inhibition efficiency of pyridazine derivatives increases with their concentration. tandfonline.com The adsorption process of these compounds on the steel surface is well-described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. tandfonline.comresearchgate.net The strength and stability of this protective film are influenced by the molecular structure of the specific derivative, with different substituent groups altering the electron density on the pyridazine ring and thus its interaction with the metal. tandfonline.com

Inhibition Efficiency of Various Pyridazine Derivatives on Carbon Steel in 1 M HCl

| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

| PZ-O-CH3 | 0.001 | 95 | tandfonline.com |

| PZ-H | 0.001 | 92 | tandfonline.com |

| CO7 (4-chlorobenzyl) | 0.001 | 93 | tandfonline.com |

| CO8 (4-methylbenzyl) | 0.001 | 90 | tandfonline.com |

| PZ-oxy | Not specified | 94 | tandfonline.com |

| PZ-yl | Not specified | 96 | tandfonline.com |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 0.005 | 98 | tandfonline.com |

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination (HPLC, GC, TLC)

Chromatography is a cornerstone for assessing the purity of pharmaceutical intermediates and active compounds by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a principal technique for determining the purity of Sodium 2-(pyridazin-4-yl)acetate. Due to the compound's polarity and salt nature, reverse-phase HPLC is the most suitable method. A typical analysis would involve a C18 column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, leveraging the chromophoric pyridazine (B1198779) ring system. A gradient elution method allows for the separation of impurities with a wide range of polarities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability as a sodium salt. However, a derivatization step can make it amenable to GC analysis. The corresponding acid, 2-(pyridazin-4-yl)acetic acid, can be converted into a more volatile ester (e.g., a methyl or ethyl ester). This derivative can then be analyzed on a polar capillary column to separate it from volatile impurities.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and straightforward method for monitoring reaction progress during the synthesis of the compound and for preliminary purity checks. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar solvent (such as dichloromethane (B109758) or hexane), often with a small amount of acetic or formic acid to ensure good spot shape. Visualization under UV light at 254 nm reveals the compound and any UV-active impurities.

Table 7.1: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Primary Use |

|---|---|---|---|---|

| HPLC | C18 silica gel | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV (254 nm) | Quantitative purity assessment |

| GC (after derivatization) | 5% Phenyl-methylpolysiloxane | Helium | Flame Ionization (FID) | Analysis of volatile impurities |

Hyphenated Techniques for Identification and Quantification (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for both identifying and quantifying components in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the structural confirmation of this compound and the identification of unknown impurities. Following separation by HPLC, the eluent is introduced into a mass spectrometer. Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-Na]⁻ of the corresponding acid (2-(pyridazin-4-yl)acetic acid) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the main compound, GC-MS provides definitive identification. The mass spectrometer fragments the eluted compounds in a predictable manner, creating a unique mass spectrum or "fingerprint" for each component. This spectrum can be compared against libraries for positive identification of impurities.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula, C₆H₅N₂NaO₂. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's empirical formula and its purity with respect to inorganic contaminants.

Table 7.2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 45.31 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.17 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.61 |

| Sodium | Na | 22.990 | 1 | 22.990 | 14.45 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.12 |

| Total | | | | 159.11 | 100.00 |

Potentiometric and Titrimetric Analysis for Acid-Base Properties and Concentration Determination

As a sodium salt of a carboxylic acid, this compound is a base. Its concentration and basic properties can be determined through titration.

Potentiometric Titration: This method is used to determine the concentration of the compound in a solution and can also be used to estimate the pKa of its conjugate acid (2-(pyridazin-4-yl)acetic acid). The sample is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system, and is titrated with a standardized strong acid, such as hydrochloric acid (HCl). The change in pH is monitored with a pH electrode as the titrant is added. The equivalence point, where all the acetate salt has been neutralized, is identified from the inflection point of the titration curve. This allows for a precise calculation of the assay or concentration of the compound. Non-aqueous titration, dissolving the sample in a solvent like glacial acetic acid and titrating with perchloric acid, is another common approach for sodium salts of weak acids.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in heterocyclic chemistry is the development of synthetic routes that are both environmentally benign and efficient. Future research will increasingly focus on "green" and atom-economical methods for synthesizing the pyridazine (B1198779) framework inherent in Sodium 2-(pyridazin-4-yl)acetate.

Key strategies include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are inherently atom-economical and reduce waste. consensus.appresearchgate.net Developing novel MCRs for pyridazine synthesis under mild conditions, potentially using ultrasonication or pressure, presents a significant opportunity. consensus.appresearchgate.net

Catalytic Innovations: The use of low-cost, environmentally friendly catalysts is a major goal. Copper-catalyzed reactions, for instance, have shown promise in the synthesis of nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org Future work will likely explore earth-abundant metal catalysts and organocatalysts to replace more hazardous or expensive reagents.

Green Solvents and Conditions: Moving away from volatile organic solvents is crucial. Research into using water, ionic liquids, or deep eutectic solvents as reaction media is gaining traction. sioc-journal.cngrowingscience.comresearchgate.net Furthermore, energy-efficient methods like microwave-assisted nih.gov and photochemical synthesis rsc.org are being explored to reduce reaction times and energy consumption. An efficient method for synthesizing pyridazine derivatives has been demonstrated using imidazolium (B1220033) ionic liquids as a recyclable medium, significantly cutting reaction times and increasing yields. sioc-journal.cn

A comparative look at traditional versus green synthesis approaches highlights the potential for improvement:

| Parameter | Conventional Synthesis | Green Synthesis Approach |

| Solvent | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free |

| Catalyst | May use stoichiometric or toxic reagents | Recyclable, non-toxic catalysts (e.g., organocatalysts, earth-abundant metals) |

| Energy | Often requires prolonged heating | Microwave irradiation, ultrasonication, photochemistry |

| Efficiency | Multiple steps, lower atom economy | One-pot, multicomponent reactions, high atom economy |

| Waste | Significant byproduct and solvent waste | Minimal waste, recyclable components |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Expanding the chemical toolkit for modifying the pyridazine ring is essential for creating new derivatives with unique properties. Future research will delve into unconventional reactions that offer new pathways for functionalization.

C-H Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the pyridazine ring is a highly sought-after transformation. This approach avoids the need for pre-functionalized starting materials, making syntheses more direct and efficient.

Photoredox Catalysis: The use of visible light to drive chemical reactions opens up new reactivity patterns. rsc.org Pyridazine N-oxides, for example, have been developed as photoactivatable precursors that can release atomic oxygen for complex C-H oxidation reactions. bohrium.com